h-His(trt)-ome.hcl
Overview
Description
H-Histidine(trityl)-O-methyl ester hydrochloride: is a derivative of the amino acid histidine. It is commonly used in peptide synthesis and other biochemical applications. The trityl group serves as a protecting group for the imidazole ring of histidine, preventing unwanted side reactions during synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Protection of Histidine: The synthesis begins with the protection of the imidazole ring of histidine using trityl chloride in the presence of a base such as triethylamine. This forms the trityl-protected histidine.
Esterification: The carboxyl group of the protected histidine is then esterified using methanol and a catalyst like sulfuric acid to form the methyl ester.
Formation of Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: The industrial production of H-Histidine(trityl)-O-methyl ester hydrochloride follows similar steps but on a larger scale. The process involves:
- Large-scale protection of histidine using trityl chloride.
- Esterification using methanol in large reactors.
- Conversion to the hydrochloride salt using hydrochloric acid in controlled conditions to ensure purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring.
Reduction: Reduction reactions can occur at the ester group, converting it back to the carboxylic acid.
Substitution: The trityl group can be removed under acidic conditions, allowing for further functionalization of the histidine residue.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Trifluoroacetic acid or hydrochloric acid can be used to remove the trityl group.
Major Products:
Oxidation: Oxidized derivatives of histidine.
Reduction: Histidine or its carboxylic acid form.
Substitution: Deprotected histidine ready for further reactions.
Scientific Research Applications
Chemistry:
- Used in peptide synthesis as a protected histidine derivative.
- Serves as a building block for more complex molecules.
Biology:
- Utilized in the study of enzyme mechanisms involving histidine residues.
- Acts as a model compound for studying protein-ligand interactions.
Medicine:
- Investigated for its potential in drug development, particularly in designing histidine-containing peptides.
- Used in the synthesis of peptide-based therapeutics.
Industry:
- Employed in the production of histidine-containing peptides for various applications, including cosmetics and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through its role as a protected histidine derivative. The trityl group protects the imidazole ring during synthesis, preventing unwanted reactions. Once the trityl group is removed, the histidine residue can participate in various biochemical reactions, including acting as a ligand in enzyme active sites or as a building block in peptide synthesis.
Comparison with Similar Compounds
H-Histidine(trityl)-OH: Similar structure but without the methyl ester group.
H-Histidine(benzyl)-O-methyl ester hydrochloride: Uses a benzyl group instead of a trityl group for protection.
H-Histidine(tert-butyl)-O-methyl ester hydrochloride: Uses a tert-butyl group for protection.
Uniqueness:
- The trityl group provides robust protection for the imidazole ring, making it particularly useful in peptide synthesis.
- The methyl ester group allows for easy conversion to other derivatives, enhancing its versatility in chemical synthesis.
Properties
IUPAC Name |
methyl (2S)-2-amino-3-(1-tritylimidazol-4-yl)propanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2.ClH/c1-31-25(30)24(27)17-23-18-29(19-28-23)26(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22;/h2-16,18-19,24H,17,27H2,1H3;1H/t24-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIWDQDVADNDKT-JIDHJSLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20692805 | |
Record name | Methyl 1-(triphenylmethyl)-L-histidinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20692805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32946-56-8 | |
Record name | Methyl 1-(triphenylmethyl)-L-histidinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20692805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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